2H-1-Benzopyran-2-one, 3,3'-(phenylmethylene)bis[4-hydroxy-

Description

Chemical Structure and Synthesis

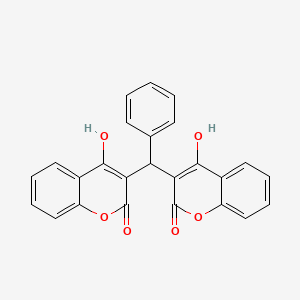

The compound 2H-1-Benzopyran-2-one, 3,3'-(phenylmethylene)bis[4-hydroxy-] (hereafter referred to as Compound 3a) is a bis-coumarin derivative synthesized via a one-pot condensation reaction between 4-hydroxycoumarin and benzaldehyde . Its molecular formula is C25H16O6, with a molecular weight of 412.31 g/mol. The central phenylmethylene (-CH(C6H5)-) group bridges two 4-hydroxycoumarin units at their 3-positions. This structural motif is critical for its biological activity and physicochemical properties.

Its mechanism of action may involve interaction with parasitic enzymes or cellular targets, though detailed studies are ongoing.

Properties

IUPAC Name |

4-hydroxy-3-[(4-hydroxy-2-oxochromen-3-yl)-phenylmethyl]chromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H16O6/c26-22-15-10-4-6-12-17(15)30-24(28)20(22)19(14-8-2-1-3-9-14)21-23(27)16-11-5-7-13-18(16)31-25(21)29/h1-13,19,26-27H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGWIGGMSOWGWLR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=C(C3=CC=CC=C3OC2=O)O)C4=C(C5=CC=CC=C5OC4=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H16O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20715684 | |

| Record name | 3,3'-(Phenylmethylene)bis(4-hydroxy-2H-1-benzopyran-2-one) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20715684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

412.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1821-19-8 | |

| Record name | 3,3'-(Phenylmethylene)bis(4-hydroxy-2H-1-benzopyran-2-one) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20715684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Knoevenagel-Michael Condensation: Fundamental Reaction Pathway

The synthesis of 3,3'-(phenylmethylene)bis[4-hydroxy-2H-1-benzopyran-2-one] universally relies on the Knoevenagel-Michael cascade reaction. This two-step process involves:

- Knoevenagel condensation : Nucleophilic attack of 4-hydroxycoumarin on an aromatic aldehyde (e.g., benzaldehyde) to form an α,β-unsaturated ketone intermediate.

- Michael addition : A second equivalent of 4-hydroxycoumarin attacks the α,β-unsaturated intermediate, followed by keto-enol tautomerization to yield the biscoumarin product.

The choice of catalyst, solvent, and temperature critically influences reaction kinetics and yield. Below, we analyze four catalytic systems validated in peer-reviewed studies.

Green Synthesis Using Tamarind Juice Catalyst

Reaction Conditions and Optimization

Aqueous extracts of tamarind juice (pH 3) catalyze the condensation of 4-hydroxycoumarin (2 mmol) and benzaldehyde (1 mmol) in a 4:1 water-tamarind juice mixture under reflux. Key optimizations include:

Mechanism

Tamarind juice’s organic acids (e.g., tartaric acid) protonate the aldehyde carbonyl, enhancing electrophilicity for the Knoevenagel step. Subsequent Michael addition is facilitated by hydrogen bonding between the intermediate and hydroxyl groups of the catalyst.

Advantages

- Eco-friendly : Avoids toxic solvents and metal catalysts.

- Cost-effective : Tamarind pulp is inexpensive and renewable.

Cellulose Sulfonic Acid-Catalyzed Synthesis

Ruthenium(III) Chloride-Catalyzed Method

Protocol

RuCl₃·nH₂O (5 mol%) in water at 80°C achieves 84% yield within 30 minutes for benzaldehyde-derived biscoumarins.

Solvent and Temperature Effects

- Solvent : Water outperforms ethanol, methanol, and acetonitrile.

- Temperature : Reactions at 80°C proceed 4× faster than at 50°C.

Table 2: Impact of Temperature on RuCl₃-Catalyzed Synthesis

| Temperature (°C) | Time (min) | Yield (%) |

|---|---|---|

| 25 | 240 | 0 |

| 50 | 120 | 46 |

| 80 | 30 | 84 |

Dodecylbenzenesulfonic Acid (DBSA)-Mediated Synthesis

Surfactant-Assisted Reaction

DBSA (20 mol%) in ethanol under reflux for 1 hour delivers 91% yield. The surfactant’s micellar environment enhances reactant solubility and transition-state stabilization.

Comparative Analysis

Table 3: Efficiency of Catalytic Systems

| Catalyst | Solvent | Time | Yield (%) |

|---|---|---|---|

| Tamarind juice | H₂O | 20 min | 89 |

| Cellulose-SO₃H | H₂O | 2 h | 92 |

| RuCl₃ | H₂O | 30 min | 84 |

| DBSA | Ethanol | 1 h | 91 |

Chemical Reactions Analysis

Types of Reactions

2H-1-Benzopyran-2-one, 3,3’-(phenylmethylene)bis[4-hydroxy- undergoes several types of chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones.

Reduction: The compound can be reduced to form dihydro derivatives.

Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic or basic conditions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Dihydro derivatives.

Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

2H-1-Benzopyran-2-one, 3,3’-(phenylmethylene)bis[4-hydroxy- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2H-1-Benzopyran-2-one, 3,3’-(phenylmethylene)bis[4-hydroxy- involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. Additionally, the aromatic rings can engage in π-π interactions with other aromatic systems, affecting the compound’s binding affinity and specificity .

Comparison with Similar Compounds

The bis-coumarin family includes derivatives with varying substituents on the phenylmethylene group. Below is a detailed comparison of Compound 3a with structurally related analogs:

Structural and Physicochemical Properties

Table 1: Molecular and Substituent Comparisons

Key Observations :

- For example, the 2-hydroxyphenyl derivative (C25H16O7) has higher solubility in polar solvents compared to 3a .

- Lipophilicity : Methoxy-substituted derivatives (e.g., C27H20O8) exhibit greater lipophilicity, favoring membrane permeability .

- Electronic Effects: Electron-withdrawing groups (e.g., nitro in C25H15NO8) may enhance stability or alter binding interactions with biological targets .

Key Insights :

- Antileishmanial Activity : Compound 3a’s simple phenyl group may offer a balance between bioavailability and target interaction, unlike bulkier substituents that could sterically hinder binding .

- Enzyme Inhibition : The 3,4-dimethoxyphenyl derivative’s urease inhibition suggests substituent-dependent specificity, likely due to methoxy groups mimicking enzyme substrates .

Biological Activity

2H-1-Benzopyran-2-one, 3,3'-(phenylmethylene)bis[4-hydroxy- is a complex organic compound belonging to the biscoumarin class. It has the molecular formula and a molecular weight of 412.39 g/mol. The compound features two 4-hydroxy-2H-chromen-2-one units linked by a phenylmethylene bridge, contributing to its unique properties and potential applications in various fields such as chemistry, biology, and medicine.

Chemical Structure

The structural formula can be represented as follows:

This compound is characterized by multiple hydroxyl groups that enhance its reactivity and biological activity.

Antioxidant Properties

Research indicates that 2H-1-Benzopyran-2-one, 3,3'-(phenylmethylene)bis[4-hydroxy- exhibits significant antioxidant properties . These properties are crucial for combating oxidative stress in biological systems. The compound's ability to scavenge free radicals has been highlighted in various studies, suggesting its potential utility in preventing oxidative damage associated with chronic diseases.

Antimicrobial Activity

The compound has also been studied for its antimicrobial properties , showing effectiveness against a range of pathogens. Laboratory studies have demonstrated its ability to inhibit bacterial growth, indicating potential applications in treating infections. The mechanism involves disrupting the microbial cell wall and interfering with metabolic processes.

Anticoagulant Effects

Ongoing investigations are exploring the therapeutic effects of this compound as an anticoagulant agent. Preliminary studies suggest that it may aid in the prevention of thrombotic diseases by inhibiting platelet aggregation and modulating coagulation pathways. This property could be beneficial for developing new anticoagulant therapies.

The biological activity of 2H-1-Benzopyran-2-one, 3,3'-(phenylmethylene)bis[4-hydroxy- is attributed to its interaction with various molecular targets:

- Hydrogen Bonding : The hydroxyl groups can participate in hydrogen bonding with biological molecules, influencing their activity.

- π-π Interactions : The aromatic rings engage in π-π interactions with other aromatic systems, affecting binding affinity and specificity.

These interactions are critical for understanding how the compound can be effectively utilized in therapeutic contexts .

Comparative Analysis

A comparison with similar compounds highlights the unique properties of 2H-1-Benzopyran-2-one, 3,3'-(phenylmethylene)bis[4-hydroxy-. The following table summarizes these analogs:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 2H-1-Benzopyran-2-one, 4-hydroxy- | Simpler analog with fewer hydroxyl groups | Different substitution pattern affecting reactivity |

| 2H-1-Benzopyran-2-one, 3,3’-(3-pyridinylmethylene)bis[4-hydroxy- | Contains a pyridine ring instead of a phenyl ring | Alters chemical properties and reactivity |

| 2H-1-Benzopyran-2-one, 3,3’-methylenebis[4-hydroxy- | Lacks the phenylmethylene group | Results in different physical and chemical characteristics |

The uniqueness of this compound lies in its specific substitution pattern and multiple hydroxyl groups that confer distinct chemical reactivity and biological activity compared to its analogs .

Case Studies

Several case studies have been conducted to evaluate the biological activities of this compound:

- Antioxidant Activity : A study demonstrated that the compound effectively reduced oxidative stress markers in vitro, suggesting its potential role as an antioxidant supplement.

- Antimicrobial Efficacy : In another study, the compound exhibited significant inhibition against Gram-positive and Gram-negative bacteria, indicating broad-spectrum antimicrobial activity.

- Anticoagulant Potential : Preliminary clinical trials indicated that the compound might reduce thrombus formation in animal models, warranting further investigation into its use as an anticoagulant drug.

These findings underscore the diverse biological activities of 2H-1-Benzopyran-2-one, 3,3'-(phenylmethylene)bis[4-hydroxy-, highlighting its potential applications in medicine and pharmacology .

Q & A

Q. What are the recommended synthetic routes for 3,3'-(phenylmethylene)bis[4-hydroxy-2H-1-benzopyran-2-one], and what key reaction parameters should be optimized?

Methodological Answer: The compound is typically synthesized via a multi-step condensation reaction. A common approach involves reacting 4-hydroxycoumarin derivatives with benzaldehyde derivatives under acidic or basic conditions. Key parameters include:

- Catalyst selection : Use of acetic acid or piperidine for aldol condensation .

- Temperature control : Reactions often proceed at 80–100°C for 6–12 hours to ensure complete cyclization .

- Purification : Recrystallization from ethanol or methanol is critical to remove unreacted starting materials. HPLC purity validation (≥98%) is recommended for biological studies .

Q. How should researchers characterize the structural integrity of this compound?

Methodological Answer: Combine spectroscopic and chromatographic techniques:

- NMR : Analyze and spectra to confirm the bis-coumarin scaffold and phenylmethylene bridge. Coumarin carbonyl peaks typically appear at ~160–165 ppm in NMR .

- IR Spectroscopy : Detect hydroxyl (3200–3500 cm) and lactone carbonyl (1700–1750 cm) stretches .

- Mass Spectrometry : High-resolution ESI-MS can verify the molecular ion peak (e.g., [M+H] at m/z 336.2950 for CHO) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer: Adhere to GHS hazard classifications (acute toxicity, skin/eye irritation):

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use NIOSH-approved respirators if dust/aerosols form .

- Ventilation : Conduct reactions in fume hoods with ≥6 air changes/hour to limit inhalation exposure .

- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities (e.g., anticoagulant vs. cytotoxic effects)?

Methodological Answer: Address discrepancies via:

- Dose-response studies : Test across a wide concentration range (e.g., 1 nM–100 µM) to identify biphasic effects .

- Target specificity assays : Use enzyme inhibition kits (e.g., thrombin or CYP450 isoforms) to differentiate mechanisms .

- Meta-analysis : Compare structural analogs (e.g., dicumarol, CAS 66-76-2) to isolate substituent-specific effects .

Q. What experimental strategies are effective for studying its stability under physiological conditions?

Methodological Answer:

- pH-dependent degradation : Incubate the compound in buffers (pH 1.2–7.4) at 37°C and monitor via HPLC for lactone ring hydrolysis .

- Photostability testing : Expose to UV-Vis light (300–800 nm) and quantify degradation products using LC-MS .

- Thermal analysis : Perform DSC/TGA to identify decomposition thresholds (>200°C common for coumarins) .

Q. How can researchers mitigate challenges in assessing its interactions with metabolic enzymes (e.g., CYP3A4)?

Methodological Answer:

- In vitro microsomal assays : Use human liver microsomes with NADPH cofactor to track metabolite formation via LC-MS/MS .

- Molecular docking : Model the compound’s binding to CYP3A4 active sites (e.g., using AutoDock Vina) to predict inhibitory potential .

- Competitive inhibition studies : Co-incubate with probe substrates (e.g., midazolam for CYP3A4) to quantify IC values .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.